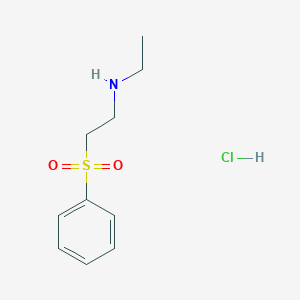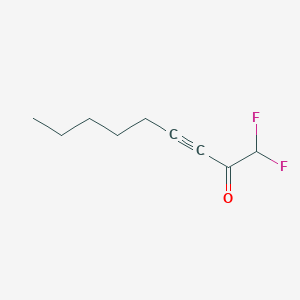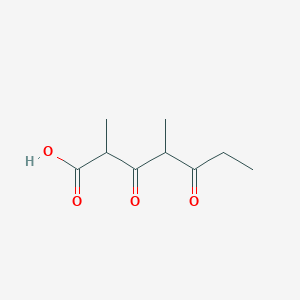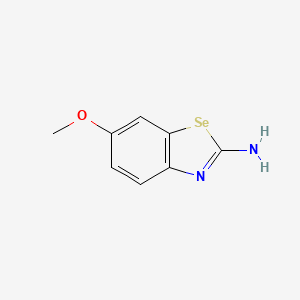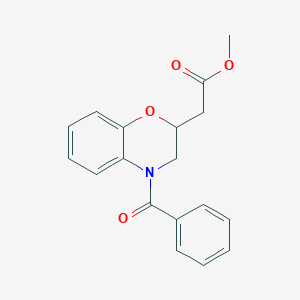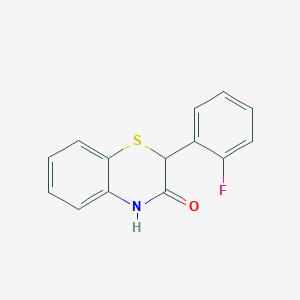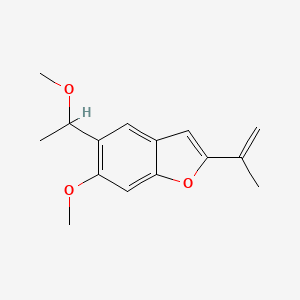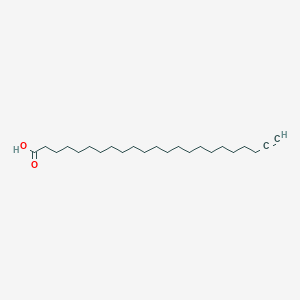
Tricos-22-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricos-22-ynoic acid is a long-chain fatty acid with a triple bond at the 22nd carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tricos-22-ynoic acid typically involves the coupling of a long-chain alkyne with a carboxylic acid derivative. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkynyl halide with a carboxylic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Tricos-22-ynoic acid can undergo various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond, forming alkenes or alkanes.
Substitution: The hydrogen atoms on the triple bond can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas with a palladium or nickel catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Tricos-22-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cell membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Used in the production of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action of tricos-22-ynoic acid involves its interaction with cellular membranes and enzymes. The triple bond in the molecule allows it to interact with various molecular targets, potentially disrupting normal cellular processes. This can lead to effects such as inhibition of enzyme activity or alteration of membrane fluidity .
Comparación Con Compuestos Similares
Tricos-22-enoic acid: Similar structure but with a double bond instead of a triple bond.
Docosanoic acid: A saturated fatty acid with a similar chain length but no unsaturation.
Ximenynic acid: Another alkynyl fatty acid with a different chain length and position of the triple bond.
Propiedades
Número CAS |
111625-23-1 |
|---|---|
Fórmula molecular |
C23H42O2 |
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
tricos-22-ynoic acid |
InChI |
InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h1H,3-22H2,(H,24,25) |
Clave InChI |
KLUMLDMULQCWOT-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


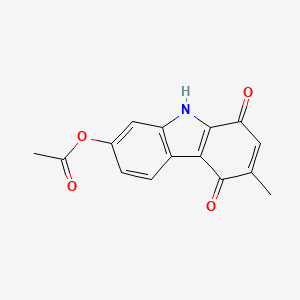
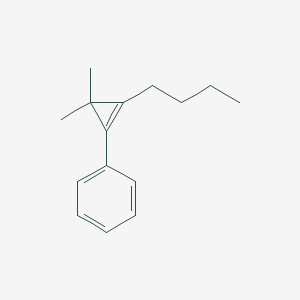
![4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate](/img/structure/B14325052.png)

